4-[1-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile
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Overview
Description
4-[1-(9-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(9-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile involves multiple steps, starting from the preparation of the core heterocyclic structure. The key steps include:
Formation of the benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethoxy group: This step typically involves nucleophilic substitution reactions.
Attachment of the benzonitrile moiety: This can be done through coupling reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-[1-(9-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[1-(9-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[1-(9-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-: This compound shares a similar tetrahydro structure but lacks the complex heterocyclic rings present in 4-[1-(9-Methyl-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile.
Tetralin: Another similar compound with a simpler structure, used in various industrial applications.
Uniqueness
The uniqueness of 4-[1-(9-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile lies in its complex structure, which combines multiple heterocyclic rings. This complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19N5OS |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[1-(13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C21H19N5OS/c1-12-3-8-16-17(9-12)28-21-18(16)20-24-19(25-26(20)11-23-21)13(2)27-15-6-4-14(10-22)5-7-15/h4-7,11-13H,3,8-9H2,1-2H3 |
InChI Key |
ZYAGNUBWWFUDTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C(C)OC5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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